molecular formula C18H19NO2 B2684497 Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine CAS No. 396104-71-5

Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine

Cat. No.: B2684497
CAS No.: 396104-71-5
M. Wt: 281.355
InChI Key: KLKJNZADXHNHED-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

The research in organic synthesis explores the transformation of furan derivatives into complex heterocycles. For instance, the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives demonstrates the compound's utility in synthesizing novel heterocyclic structures through thermolysis and base-catalyzed decomposition in the presence of different amines (Hashem et al., 2017). Moreover, the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives with aryl amines, catalyzed by phosphomolybdic acid, affords trans-4,5-disubstituted cyclopentenone derivatives, showcasing the compound's role in synthesizing cyclopentenone structures with high selectivity and yield (Reddy et al., 2012).

Materials Science and Polymers

In materials science, furan derivatives are pivotal in the development of novel polymers. The electrochemical polymerization of monomers derived from furan compounds results in electroactive films, demonstrating the potential of these derivatives in creating materials with specific electronic properties (Baldwin et al., 2008). Such polymers can be utilized in various applications, including electronics and materials engineering.

Novel Reaction Pathways

Research also delves into novel reaction pathways involving furan derivatives. The gold(III)-catalyzed three-component coupling reaction selective toward furans is an example of innovative methodologies in synthesizing furan derivatives, highlighting the compound's role in developing new synthetic routes (Li et al., 2013). Such reactions expand the toolbox of organic chemists, enabling the synthesis of complex molecules for various applications.

Properties

IUPAC Name

3-(furan-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-6-15(7-3-1)17(18-9-5-13-21-18)10-11-19-14-16-8-4-12-20-16/h1-9,12-13,17,19H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKJNZADXHNHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNCC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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